

# Toxicity Profiling of Methoxypropyl-Substituted Amines vs. Parent Compounds: A Comparative Guide

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## Compound of Interest

Compound Name:	2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
CAS No.:	7565-15-3
Cat. No.:	B13767435

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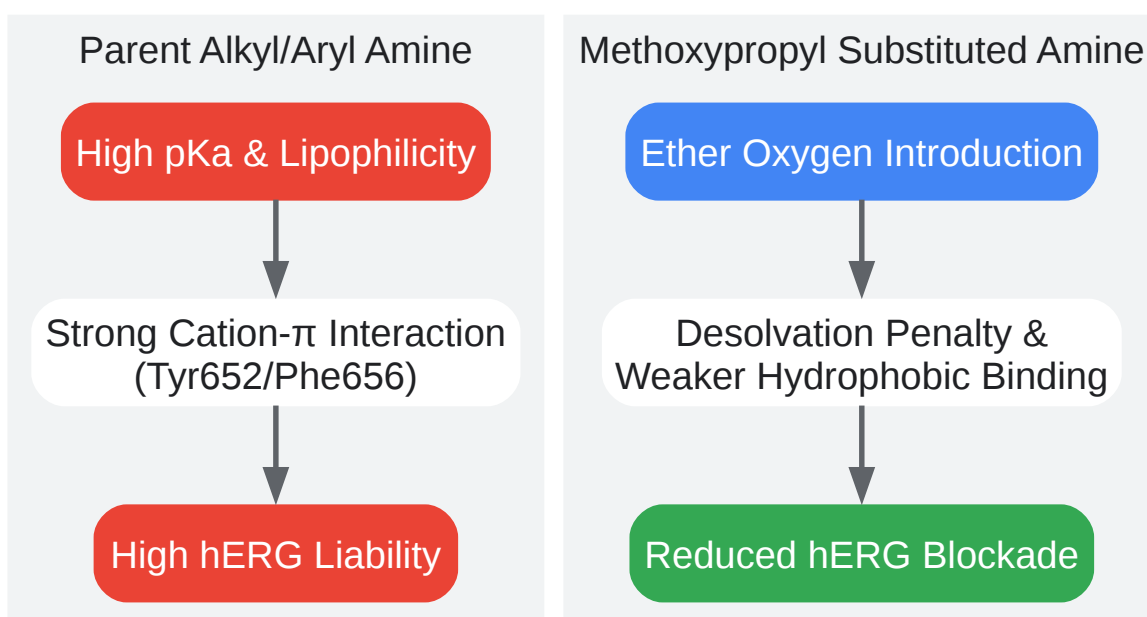
## Executive Summary

In medicinal chemistry, primary and secondary alkyl or aryl amines are ubiquitous motifs for engaging target receptors. However, their high basicity ( $pK_a > 9$ ) and lipophilicity ( $\log P$ ) frequently result in promiscuous binding profiles, leading to off-target toxicities such as human ether-à-go-go-related gene (hERG) channel blockade, phospholipidosis, and cytotoxicity[1]. Scaffold hopping via the substitution of a parent amine with a 3-methoxypropyl group is a privileged strategy to mitigate these liabilities[2]. This guide objectively compares the toxicological profiles of methoxypropyl-substituted amines against their parent compounds, providing the mechanistic rationale and self-validating experimental workflows necessary for robust toxicity profiling.

## The Physicochemical Rationale: Why Methoxypropyl?

The addition of a methoxypropyl chain to an amine core fundamentally alters its physicochemical properties, driving favorable toxicological outcomes across three primary domains:

- **Cardiotoxicity (hERG) Mitigation:** The hERG channel's inner cavity is lined with lipophilic and aromatic residues (Tyr652, Phe656). High-pKa parent amines are protonated at physiological pH and interact strongly with these residues via cation- $\pi$  and hydrophobic interactions. The ether oxygen in the methoxypropyl group increases the polar surface area (PSA) and introduces a thermodynamic desolvation penalty, which weakens these interactions and reduces hERG blockade[1].
- **Hepatotoxicity and Cytotoxicity Reduction:** Highly lipophilic parent amines often accumulate in cellular membranes, disrupting lipid metabolism. The methoxypropyl substitution enhances aqueous solubility and reduces membrane accumulation. For instance, in gapmer antisense oligonucleotides (ASOs), replacing phosphorothioate with 3-methoxypropyl (MOP) phosphonate linkages abolished ALT elevation (hepatotoxicity) in vivo, significantly improving the therapeutic index[3].
- **Receptor Selectivity:** In the development of 5-HT<sub>2C</sub> receptor agonists (e.g., Bexicaserin), incorporating a methoxypropyl-substituted secondary amide eliminated off-target 5-HT<sub>2B</sub> agonism, a primary driver of valvular heart disease[4].



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Mechanistic comparison of hERG channel blockade between parent and methoxypropyl-substituted amines.

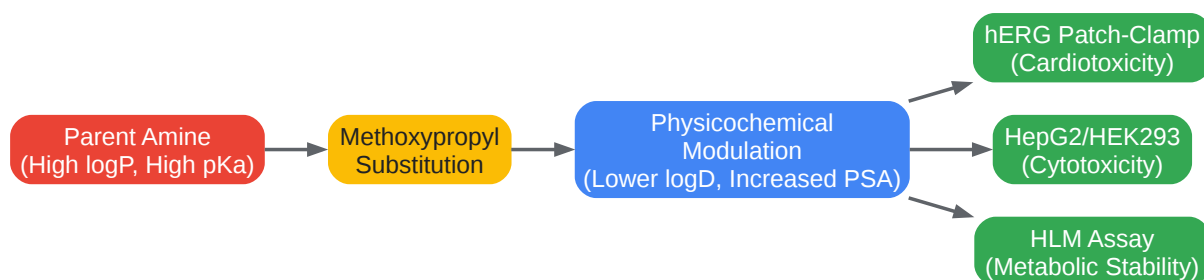
## Comparative Toxicity Profiles (Quantitative Data)

The following table summarizes the quantitative toxicological improvements observed when transitioning from parent amines to methoxypropyl-substituted derivatives across various therapeutic classes.

Compound Class / Target	Parent Compound Profile	Methoxypropyl-Substituted Profile	Key Toxicological Outcome
PfFNT Inhibitors (Antimalarial)	p-Anilide/Amine: Cytotoxic at >10 µM	3-Methoxypropylamine: Cell viability unaffected up to 100 µM	Reduced HepG2/HEK293 cytotoxicity[5]
Gapmer ASOs (Gene Therapy)	Phosphorothioate (PS): Elevated plasma ALT (Hepatotoxicity)	MOP Phosphonate: No ALT elevation at the highest dose tested	Improved therapeutic index (TI)[3]
BGAz Azetidines (Antibacterial)	Pyrrolidine parent: Severe hERG liability	Methoxypropylamine (BGAz-005): hERG IC50 = 12.7 µM	Modulated cardiotoxicity[6]
5-HT2C Agonists (CNS / Bexicaserin)	Primary/Tertiary Amine: 5-HT2B off-target activity	Methoxypropyl Amide: Abolished 5-HT2B functional activity	Prevented cardiovascular toxicity[4]

## Experimental Workflows for Toxicity Profiling

To objectively profile the toxicity of methoxypropyl-substituted amines versus their parent compounds, the following self-validating protocols must be employed.



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Workflow for evaluating the toxicological impact of methoxypropyl substitution in drug discovery.

## Protocol 1: Cardiotoxicity Profiling (Automated hERG Patch-Clamp)

Objective: Quantify the reduction in hERG channel blockade upon methoxypropyl substitution.

- Step 1: Cell Preparation. Culture CHO or HEK293 cells stably expressing the hERG potassium channel.
  - Causality Check: Stable expression ensures uniform channel density, eliminating variability in baseline tail currents.
- Step 2: Electrophysiology Setup. Utilize an automated whole-cell patch-clamp system. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV to measure the outward tail current.
  - Causality Check: Measuring the tail current at -50 mV isolates the hERG-specific recovery from inactivation, providing a direct measurement of channel blockade without interference from other ion fluxes.
- Step 3: Compound Perfusion. Perfuse the parent amine and the methoxypropyl derivative at 8-point concentrations (e.g., 0.1  $\mu$ M to 167  $\mu$ M)[6]. Include Dofetilide (100 nM) as a positive control for complete block.
- Step 4: Data Validation. Calculate the fractional block of the tail current. The protocol is self-validating only if the positive control achieves >95% block and the vehicle control (0.1% DMSO) shows <5% drift. Determine the IC50 using a non-linear regression curve.

## Protocol 2: In Vitro Cytotoxicity (HepG2 ATP-Based Assay)

Objective: Assess the impact of substitution on cellular viability and first-pass hepatotoxicity.

- Step 1: Cell Seeding. Seed HepG2 cells in 96-well opaque plates at a density of cells/well.

- Causality Check: HepG2 cells retain critical hepatic metabolic enzymes (unlike generic HEK293 cells), providing a realistic model for hepatotoxicity driven by reactive metabolites[5].
- Step 2: Compound Treatment. Treat cells with the parent and methoxypropyl compounds (0.1 to 100  $\mu\text{M}$ ) for 48 hours. Include a vehicle control and a known cytotoxic agent (e.g., Puromycin) as a positive control.
- Step 3: ATP Quantitation. Lyse the cells and add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo).
  - Causality Check: ATP quantitation directly correlates with metabolically active cells. This prevents false positives that occur in dye-reduction assays (like MTT) when compounds interfere with cellular oxidoreductases.
- Step 4: Data Validation. Measure luminescence. The assay is validated if the positive control reduces signal by >90%. Calculate the CC50 (Concentration causing 50% cytotoxicity).

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- [1] Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability Source: ResearchGate URL:

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